molecular formula C24H20N4O4 B2425195 N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 882225-54-9

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2425195
CAS No.: 882225-54-9
M. Wt: 428.448
InChI Key: JQIZYTBTORKEAI-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring, which is known for its biological activity, and a carboxamide group, which can participate in hydrogen bonding, enhancing its interaction with biological targets.

Properties

IUPAC Name

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-32-22-13-12-18(14-21(22)28(30)31)23-20(16-27(26-23)19-10-6-3-7-11-19)24(29)25-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZYTBTORKEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes selective reduction to form an amine derivative. This reaction is critical for modifying biological activity and further functionalization.

Reagents and Conditions :

  • Catalytic Hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 25–50°C for 4–6 hours.

  • Chemical Reduction : SnCl₂/HCl or Fe/HCl under reflux.

Products :

Starting MaterialReagentsProductYieldReference
Nitro derivativeH₂, Pd/CAmine derivative85–92%

Mechanism :
The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso stages. Catalytic hydrogenation proceeds through chemisorption of H₂ on Pd, followed by sequential electron transfer to the nitro group.

Hydrolysis of the Carboxamide Moiety

The carboxamide group at the 4-position of the pyrazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents and Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux, 8–12 hours.

  • Basic Hydrolysis : 4M NaOH, 80°C, 6 hours.

Products :

Starting MaterialReagentsProductYieldReference
CarboxamideNaOH/H₂OCarboxylic acid78%

Mechanism :
Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction is pH-dependent, with faster rates in basic conditions due to increased nucleophilicity.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring participates in electrophilic substitution, particularly at the 5-position, due to electron-rich character from the adjacent carboxamide group.

Reagents and Conditions :

  • Nitration : HNO₃/H₂SO₄, 0–5°C, 2 hours.

  • Sulfonation : Fuming H₂SO₄, 50°C, 4 hours.

Products :

Reaction TypeReagentsProductYieldReference
NitrationHNO₃/H₂SO₄5-Nitro-pyrazole derivative65%
SulfonationH₂SO₄5-Sulfo-pyrazole derivative58%

Regioselectivity :
The carboxamide group directs electrophiles to the 5-position via resonance stabilization of the intermediate σ-complex.

Functionalization of the Methoxy Group

The 4-methoxy group on the phenyl ring can be demethylated or oxidized under controlled conditions.

Reagents and Conditions :

  • Demethylation : BBr₃ in CH₂Cl₂, −78°C to

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions that may include the formation of the pyrazole ring, followed by the introduction of various substituents. Recent developments in synthetic methodologies have emphasized the use of multicomponent reactions (MCRs), which allow for efficient assembly of complex molecules with diverse functionalities .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation . The selectivity and potency of these compounds can be compared to established anti-inflammatory agents like celecoxib.

Analgesic Effects

The analgesic potential of this compound has been highlighted in studies where it showed superior efficacy compared to traditional analgesics . The mechanism often involves modulation of pain pathways through inhibition of specific enzymes or receptors involved in pain signaling.

Anticancer Activity

Recent studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values comparable to standard chemotherapeutics like etoposide . This suggests a promising avenue for further investigation into their use as anticancer agents.

Case Study 1: COX Inhibition

In a study evaluating the anti-inflammatory activity of pyrazole derivatives, this compound was found to inhibit COX enzymes effectively, with IC50 values indicating high selectivity towards COX-2 over COX-1 . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments assessed the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. The results demonstrated significant cell death at low concentrations, suggesting that structural modifications could enhance its anticancer properties .

Data Tables

Activity IC50 Value (µM) Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
Analgesic Activity-
Cytotoxicity (HeLa)15.42
Cytotoxicity (MCF-7)0.604

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the nitro group, which may affect its biological activity and reactivity.

    N-benzyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    N-benzyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide: Lacks the phenyl group, which can alter its overall stability and binding affinity.

Uniqueness

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and carboxamide moieties provides a versatile scaffold for further modification and optimization in drug development and materials science.

Biological Activity

N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and angiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Angiogenesis Promotion : The compound has been shown to promote angiogenesis, particularly in human umbilical vein endothelial cells (HUVECs). Studies demonstrated that it enhances tube formation and cell migration in the absence of serum and fibroblast growth factor (FGF-2) .
  • Reactive Oxygen Species (ROS) Production : The compound induces ROS production, which is critical for various cellular signaling pathways. Increased ROS levels were correlated with enhanced nitric oxide (NO) production and the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The IC50 values for these compounds suggest significant antiproliferative activity .

Biological Activity Data

Activity Cell Type Effect Concentration
AngiogenesisHUVECsPromotes tube formation5–20 μmol/L
Cell MigrationHUVECsIncreased migrationNot specified
ROS ProductionHUVECsElevated levelsNot specified
NO ProductionHUVECsIncreased NO levelsNot specified
CytotoxicityMDA-MB-231 (Breast Cancer)Significant inhibitionIC50 values in micromolar range
CytotoxicityHepG2 (Liver Cancer)Significant inhibitionIC50 values in micromolar range

Study on Angiogenesis

In a study aimed at evaluating the angiogenic potential of this compound, researchers observed that treatment with the compound led to rapid alignment and tube formation in HUVECs within 12 hours when cultured on Matrigel. This effect was particularly pronounced in the absence of FGF-2 and serum, suggesting a unique mechanism by which this compound can stimulate angiogenesis independently from traditional growth factors .

Anticancer Activity

Another study investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. It was found that compounds similar to this compound exhibited IC50 values that indicated potent antiproliferative activity against MDA-MB-231 and HepG2 cells. These findings suggest that modifications to the pyrazole structure can enhance its therapeutic potential against cancer .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzyl-3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, analogous compounds like 1,5-diarylpyrazole cores are synthesized via base-mediated cyclization of hydrazine derivatives with β-keto esters or amides . To optimize yield:

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of aryl halide to amine intermediates to minimize side reactions (e.g., used 1.2 equiv. of aryl iodide for alkynylation).
  • Purification : Flash column chromatography (SiO₂, gradient elution with EtOAc/pentane) resolves polar byproducts, achieving >85% purity .
  • Catalytic systems : Pd(PPh₃)₂Cl₂/CuI (2 mol%) enhances coupling efficiency in Sonogashira or Suzuki reactions for nitro/methoxy-substituted aryl groups .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups via deshielding effects) .
  • X-ray crystallography : Resolves regiochemistry of the pyrazole ring and confirms nitro/methoxy spatial orientation. For example, triclinic crystal systems (space group P1) with unit cell parameters a=8.5 Å, b=9.8 Å, c=10.4 Å are typical for related pyrazole derivatives .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected ~460–470 Da for C₂₄H₂₀N₄O₄) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) with 72-hour exposure protocols .
  • Solubility : Pre-screen in PBS/DMSO (1:9) to ensure >50 µM solubility for cell-based assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). The nitro group’s electron-withdrawing effect enhances π-stacking with Tyr385 in COX-2 .
  • QSAR studies : Correlate substituent electronegativity (Hammett σ constants) with bioactivity. For example, meta-nitro groups improve COX-2 selectivity over COX-1 by 10-fold .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to predict binding kinetics .

Q. How should researchers address contradictory data in biological activity profiles?

Contradictions often arise from assay conditions or impurity interference:

  • Dose-response validation : Repeat assays across multiple concentrations (0.1–100 µM) to confirm IC₅₀ trends .
  • Metabolite screening : Use LC-MS to detect degradation products (e.g., nitro-reduction to amine derivatives) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. What strategies resolve low reproducibility in synthetic yields?

  • Moisture-sensitive steps : Employ Schlenk lines for anhydrous conditions during nitro-group functionalization .
  • Byproduct analysis : TLC monitoring (hexane/EtOAc 3:1) identifies intermediates; adjust reaction time/temperature if cyclization stalls .
  • Scale-up protocols : Pilot reactions at 0.1 mmol scale before gram-scale synthesis to optimize stoichiometry .

Q. How can X-ray crystallography elucidate structural modifications affecting bioactivity?

  • Co-crystallization : Soak crystals of target proteins (e.g., HIV-1 protease) with 5 mM ligand for 24–48 hours .
  • Electron density maps : Compare bond lengths (e.g., C-NO₂ at 1.21 Å vs. C-OCH₃ at 1.43 Å) to confirm substituent orientation .
  • Thermal parameters (B-factors) : High B-factors (>50 Ų) in the benzyl group suggest flexibility, guiding rigid analog design .

Q. What are the best practices for analyzing stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; quantify degradation via HPLC .
  • Plasma stability : Use human plasma (90% v/v) to assess esterase-mediated hydrolysis of carboxamide groups (t₁/₂ < 2 hours indicates need for prodrug strategies) .
  • Light sensitivity : Store in amber vials if nitro groups undergo photodegradation (UV-Vis monitoring at 320 nm) .

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